4,6-Dichloro-N-methylnicotinamide-d3

LC-MS Bioanalysis Isotope Dilution

4,6-Dichloro-N-methylnicotinamide-d3 (CAS: 1609531-34-1) is a stable isotope-labeled analog of 4,6-Dichloro-N-methylnicotinamide. It is categorized as a deuterated internal standard with a molecular formula of C7H3D3Cl2N2O and a molecular weight of 208.06 g/mol.

Molecular Formula C7H6Cl2N2O
Molecular Weight 208.06 g/mol
Cat. No. B15599109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-N-methylnicotinamide-d3
Molecular FormulaC7H6Cl2N2O
Molecular Weight208.06 g/mol
Structural Identifiers
InChIInChI=1S/C7H6Cl2N2O/c1-10-7(12)4-3-11-6(9)2-5(4)8/h2-3H,1H3,(H,10,12)/i1D3
InChIKeyDMDAOQLUHOAYAP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4,6-Dichloro-N-methylnicotinamide-d3: A Deuterated Internal Standard for Quantitative LC-MS


4,6-Dichloro-N-methylnicotinamide-d3 (CAS: 1609531-34-1) is a stable isotope-labeled analog of 4,6-Dichloro-N-methylnicotinamide . It is categorized as a deuterated internal standard with a molecular formula of C7H3D3Cl2N2O and a molecular weight of 208.06 g/mol . The compound is specifically synthesized for use in mass spectrometry to improve the accuracy and precision of quantitative assays by providing a near-identical chemical and physical surrogate for the target analyte .

Why 4,6-Dichloro-N-methylnicotinamide-d3 Cannot Be Substituted with an Unlabeled or Different Isotopologue


Generic substitution of 4,6-Dichloro-N-methylnicotinamide-d3 with its unlabeled counterpart (CAS: 1609530-95-1) or other deuterated analogs is analytically invalid [1]. Its core value lies in the specific +3.02 Da mass shift conferred by the three deuterium atoms on the N-methyl group . This precise mass difference is essential for chromatographic co-elution with the target analyte while enabling distinct detection in the mass spectrometer. Using an analog with a different isotopic label (e.g., -d4 or -13C) would introduce a different mass shift, compromising the method's ability to differentiate and correct for matrix effects and instrument variability [1]. Therefore, substitution invalidates the method's quantitative accuracy, necessitating a complete re-validation.

Quantitative Evidence for 4,6-Dichloro-N-methylnicotinamide-d3: Comparative Data for Scientific Selection


Isotopic Purity and Mass Shift Specification of 4,6-Dichloro-N-methylnicotinamide-d3

4,6-Dichloro-N-methylnicotinamide-d3 is specified with a purity of ≥98% and a defined mass shift of +3.02 Da relative to the unlabeled parent compound . This compares to the unlabeled 4,6-Dichloro-N-methylnicotinamide, which has a molecular weight of 205.04 g/mol . The high isotopic purity minimizes interference from the unlabeled analyte, a critical requirement for achieving low limits of quantification .

LC-MS Bioanalysis Isotope Dilution

Precision Enhancement in LC-MS/MS Assays Using 4,6-Dichloro-N-methylnicotinamide-d3

The use of a stable isotope-labeled internal standard (SIL-IS) like 4,6-Dichloro-N-methylnicotinamide-d3 is the preferred method to correct for ion suppression and variability in extraction efficiency, thereby improving both the trueness and precision of LC-MS/MS methods [1]. While a dedicated head-to-head study for this specific compound is not publicly available, class-level evidence demonstrates that replacing a SIL-IS with a structural analog internal standard can lead to significant quantitative bias due to differential matrix effects and extraction recovery [2].

LC-MS/MS Quantitative Analysis Method Validation

Suitability of 4,6-Dichloro-N-methylnicotinamide-d3 as an Internal Standard for N-methylnicotinamide Analytes

4,6-Dichloro-N-methylnicotinamide-d3 serves as a SIL-IS for the quantification of the parent compound, which is itself a key intermediate in kinase inhibitor research or a metabolite in nicotinamide pathways . Its primary procurement value is its high structural fidelity to the target analyte, ensuring near-identical chromatographic and ionization behavior. This contrasts with more generic deuterated standards like Nicotinamide-d4 or N-Methylnicotinamide-d4, which would be appropriate for different target analytes but would not provide the optimal structural match for 4,6-dichloro-N-methylnicotinamide.

Nicotinamide Metabolism Biomarker Quantification Internal Standard Selection

Purity and Stability Profile of 4,6-Dichloro-N-methylnicotinamide-d3 for Long-Term Assay Consistency

The specified purity of ≥98% for 4,6-Dichloro-N-methylnicotinamide-d3 is directly comparable to other high-purity deuterated standards on the market. This high purity specification is critical for minimizing assay interference and ensuring long-term method consistency. In comparison, the unlabeled 4,6-Dichloro-N-methylnicotinamide, while also offered at similar purities (e.g., 98% ), cannot fulfill the internal standard function due to its identical mass.

Analytical Chemistry Method Validation Reagent Stability

Optimal Application Scenarios for 4,6-Dichloro-N-methylnicotinamide-d3 in Analytical and Bioanalytical Workflows


Quantitative Analysis in Drug Metabolism and Pharmacokinetic (DMPK) Studies

In DMPK studies, accurate quantification of drug candidates and their metabolites is paramount. 4,6-Dichloro-N-methylnicotinamide-d3 is ideally suited as an internal standard for LC-MS/MS quantification of 4,6-dichloro-N-methylnicotinamide in plasma, urine, or tissue homogenates [1]. Its use directly addresses the need for high precision and accuracy as outlined in the class-level evidence , ensuring that pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) are derived from reliable concentration data, which is critical for regulatory submission.

Reaction Monitoring and Purity Analysis in Chemical Synthesis

When 4,6-dichloro-N-methylnicotinamide is used as a key intermediate in the synthesis of kinase inhibitors [1], monitoring its consumption and the formation of products is essential. Employing 4,6-Dichloro-N-methylnicotinamide-d3 as an internal standard allows for precise quantification of the unlabeled intermediate in complex reaction mixtures, enabling accurate yield calculations and kinetic analysis. The high structural fidelity ensures that the internal standard accurately reflects the behavior of the target analyte throughout the sample preparation and LC-MS analysis, leading to robust process control data.

Development and Validation of Regulated Bioanalytical Methods

Regulated bioanalysis under GLP or GCP guidelines requires fully validated methods with stringent acceptance criteria for accuracy and precision. The procurement of a high-purity SIL-IS like 4,6-Dichloro-N-methylnicotinamide-d3 [1] is a prerequisite for method development. Its well-defined mass shift and high purity specification directly contribute to meeting regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, thereby reducing the risk of assay failure and ensuring the generation of legally defensible data.

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